- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Numéro CAS:95715-87-0
Le MF:C11H19NO4
Mégawatts:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
Update Time:2025-08-01
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- Piscine à noyau: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- La clé Inchi: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- Sourire: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 229.13100
- Masse isotopique unique: 229.131
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 293
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55.8
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: 1
Propriétés expérimentales
- Couleur / forme: Colorless to Yellow Liquid
- Dense: 1.06 g/mL at 25 °C(lit.)
- Point d'ébullition: 67 °C/0.3 mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 215.6°f< br / >Degrés Celsius: 102 ° C< br / >
- Indice de réfraction: n20/D 1.445(lit.)
- Le PSA: 55.84000
- Le LogP: 1.49520
- Sensibilité: Air Sensitive
- Rotation spécifique: D27 +103° (c = 1.0 in CHCl3)
- Activités optiques: [α]23/D +90°, c = 1 in chloroform
- Solubilité: Impossible à utiliser
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 37/39-26-36
-
Identification des marchandises dangereuses:
- Conditions de stockage:Inert atmosphere,2-8°C
- Terminologie du risque:R36/37/38
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040765-1g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 040765-5g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 5g |
£198.00 | 2022-03-01 | |
| Fluorochem | 040765-10g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 10g |
£347.00 | 2022-03-01 | |
| Fluorochem | 040765-25g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 25g |
£732.00 | 2022-03-01 | |
| Ambeed | A193576-100mg |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 100mg |
$14.0 | 2025-04-14 | |
| Ambeed | A193576-1g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
$30.0 | 2025-04-14 | |
| Ambeed | A193576-250mg |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 250mg |
$21.0 | 2025-04-14 | |
| Ambeed | A193576-5g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 5g |
$76.0 | 2025-04-14 | |
| Ambeed | A193576-25g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 25g |
$323.0 | 2025-04-14 | |
| AstaTech | 65394-1/G |
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |
95715-87-0 | 95% | 1g |
$60 | 2023-09-16 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Méthode de production 2
Conditions de réaction
Référence
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42
Méthode de production 3
Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Référence
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
Référence
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150
Méthode de production 5
Conditions de réaction
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Référence
- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780
Méthode de production 6
Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
Référence
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
Référence
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
Référence
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435
Méthode de production 9
Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Référence
- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40
Méthode de production 11
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Référence
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
Référence
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310
Méthode de production 13
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Référence
- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- D-Serine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 2,2-Dimethoxypropane
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Numéro de commande:A13085
État des stocks:in Stock
Quantité:100g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 03:59
Prix ($):874.0/265.0
Courriel:sales@amadischem.com
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Littérature connexe
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Pureté:99%/99%
Quantité:100g/25g
Prix ($):874.0/265.0